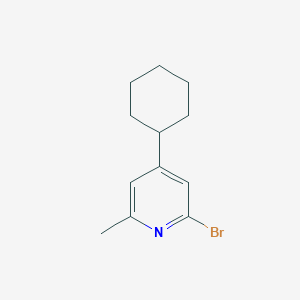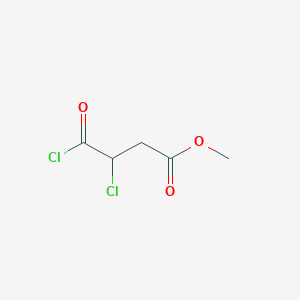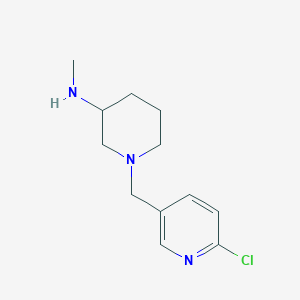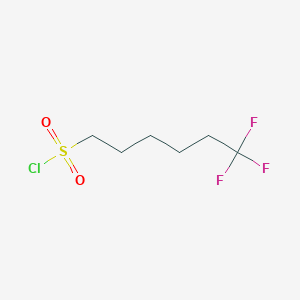![molecular formula C24H18N4O2 B15201176 3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene is an organic compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol It is characterized by the presence of two 1,2,4-oxadiazole rings attached to a central benzene ring, with each oxadiazole ring further substituted with a tolyl group
Vorbereitungsmethoden
The synthesis of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-(3-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with a suitable coupling agent to form the desired product . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s behavior in different environments. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
- 1,3-Bis[3-(2-tolyl)-1,2,4-oxadiazolyl]benzene
- 1,3-Bis[4-phenyl-5-methylthiazol-2-yl]benzene
- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- 5-(Chloromethyl)-3-(4-tolyl)-1,2,4-oxadiazole
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and applications. The uniqueness of 1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C24H18N4O2 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-3-8-17(12-15)21-25-23(29-27-21)19-10-5-11-20(14-19)24-26-22(28-30-24)18-9-4-7-16(2)13-18/h3-14H,1-2H3 |
InChI-Schlüssel |
VWZNXAWDEHOVLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)

![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)




![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)



